![molecular formula C9H10N2O2 B173290 (5-甲氧基-1H-吡咯并[3,2-b]吡啶-2-基)甲醇 CAS No. 17288-45-8](/img/structure/B173290.png)
(5-甲氧基-1H-吡咯并[3,2-b]吡啶-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol is a heterocyclic compound that contains both pyrrole and pyridine rings
科学研究应用
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in various biological assays.
作用机制
Target of Action
The primary target of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol, also known as 5-Methoxy-4-azaindole-2-methanol, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol inhibits this process by binding to FGFRs, thereby preventing their activation .
Biochemical Pathways
The inhibition of FGFRs by (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are crucial for tumor growth and progression .
Pharmacokinetics
Its low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
In vitro studies have shown that (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the cellular environment can affect the compound’s ability to bind to FGFRs and inhibit their activation . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Formation of the Pyridine Ring: The pyridine ring is then constructed through a series of reactions, often involving the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted heterocycles .
相似化合物的比较
Similar Compounds
- (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
- 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Uniqueness
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor. This makes it a valuable compound for targeted cancer therapies and other biomedical applications .
属性
IUPAC Name |
(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMHOYPBOPNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590496 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-45-8 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

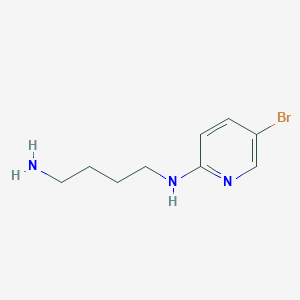

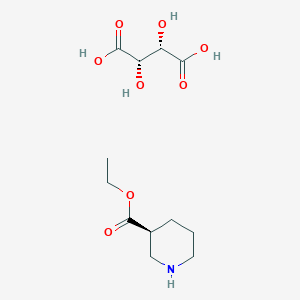


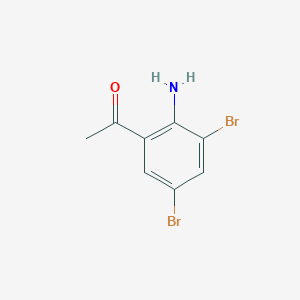

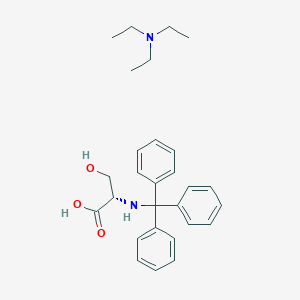
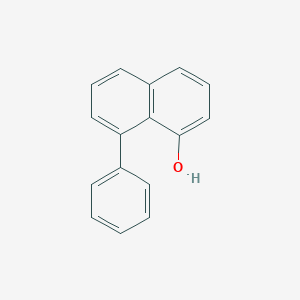


![2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)

